Entacapone 4-β-D-Glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

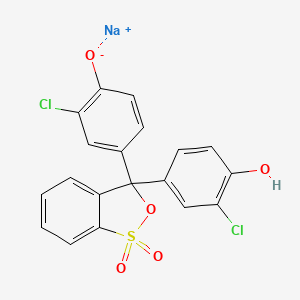

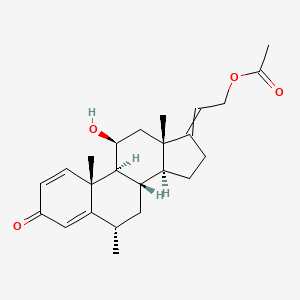

Entacapone 4-β-D-Glucuronide is a major active compound extracted from Ixeris sonchifolia (Bge.) Hance, a Chinese medicinal herb . It is a glucuronide metabolite of Entacapone, which is an inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy .

Molecular Structure Analysis

The molecular formula of Entacapone 4-β-D-Glucuronide is C₂₀H₂₃N₃O₁₁. It is a nitrocatechol-structured compound with a relative molecular mass of 305.29 .Chemical Reactions Analysis

Entacapone is primarily metabolized to its glucuronide in the liver, and 5% are converted into the Z-isomer . The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers .Physical And Chemical Properties Analysis

Entacapone is practically insoluble in water, but slightly soluble in organic solvents. The aqueous solubility of Entacapone is very low at acidic pH but increases strongly with increasing pH .作用机制

The mechanism of action of Entacapone, and by extension, Entacapone 4-β-D-Glucuronide, is believed to be through its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa. When entacapone is given in conjunction with levodopa and an aromatic amino acid decarboxylase inhibitor, such as carbidopa, plasma levels of levodopa are greater and more sustained .

安全和危害

未来方向

Research on glucuronides like Entacapone 4-β-D-Glucuronide could provide new insights into the therapeutic potential of these compounds in cerebral ischemia . The development of general strategies allowing the synthesis of uronic acid glycosides of biological importance and of complex oligosaccharides in a regio- and stereoselective manner could be a future direction .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Entacapone 4-β-D-Glucuronide involves the glucuronidation of Entacapone, which is a catechol-O-methyltransferase inhibitor used in the treatment of Parkinson's disease. The glucuronidation reaction is typically carried out using glucuronic acid as the glucuronide donor and a suitable catalyst.", "Starting Materials": [ "Entacapone", "Glucuronic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Entacapone and Glucuronic acid in a suitable solvent such as water or methanol.", "Step 2: Add a suitable catalyst such as aryl sulfotransferase or UDP-glucuronosyltransferase to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and maintain it for a suitable time to allow the glucuronidation reaction to occur.", "Step 4: Cool the reaction mixture and isolate the product by filtration or chromatography.", "Step 5: Purify the product by recrystallization or other suitable methods." ] } | |

CAS 编号 |

314058-42-9 |

产品名称 |

Entacapone 4-β-D-Glucuronide |

分子式 |

C₂₀H₂₃N₃O₁₁ |

分子量 |

481.41 |

同义词 |

4-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-6-nitropheny β-D-Glucopyranosiduronic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)